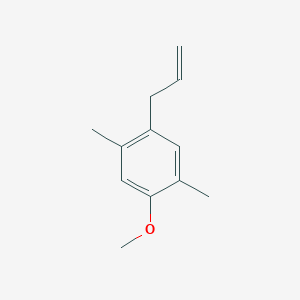

1-Allyl-4-methoxy-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,5-dimethyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-6-11-7-10(3)12(13-4)8-9(11)2/h5,7-8H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWFGTJQMJUXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 4 Methoxy 2,5 Dimethylbenzene and Analogues

Direct Synthesis Strategies for 1-Allyl-4-methoxy-2,5-dimethylbenzene

Direct synthesis approaches aim to introduce the necessary functional groups onto a 2,5-dimethylbenzene (p-xylene) framework. This often involves a sequential process of etherification to add the methoxy (B1213986) group, followed by allylation to form the final carbon-carbon bond.

Etherification Reactions for Methoxy Group Introduction

The methoxy group in the target molecule is typically introduced by the etherification of a corresponding phenolic precursor, namely 2,5-dimethylphenol (B165462). This transformation is a cornerstone of organic synthesis. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, followed by nucleophilic substitution with a methylating agent.

For instance, 2,5-dimethylphenol can be treated with a base such as sodium hydroxide, followed by the addition of a methylating agent like dimethyl sulfate (B86663) or methyl iodide, to yield 2,5-dimethylanisole (B158103) (also known as 1-methoxy-2,5-dimethylbenzene). chemicalbook.comsigmaaldrich.com High yields for this type of reaction are achievable under optimized conditions. chemicalbook.com Another approach involves using dimethyl carbonate in the presence of a catalyst at elevated temperatures. chemicalbook.com

Table 1: Representative Etherification Reactions for Methoxy Group Introduction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dimethylphenol | Dimethyl carbonate, Mn2(CO)10 | 180°C, 1 h | 1-Methoxy-2,6-dimethylbenzene | 99% | chemicalbook.com |

| 4-Methoxyphenol | Sodium hydroxide, Allyl bromide, Methanol | <40°C, then reflux | (4-methoxyphenoxy)-allyl ether | - | |

| 2-hydroxy-5-methoxy-allylbenzene | Sodium hydroxide, Dimethyl sulfate, Methanol | <40°C, then reflux | 2,5-dimethoxyallylbenzene | - |

Alkylation and Allylation Approaches for Carbon-Carbon Bond Formation

The introduction of the allyl group onto the aromatic ring is a critical step in forming the target compound. Two primary strategies for this carbon-carbon bond formation are the Friedel-Crafts allylation and the Claisen rearrangement.

The Friedel-Crafts reaction involves treating an aromatic compound with an alkylating or acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgmasterorganicchemistry.com To synthesize this compound, the precursor 2,5-dimethylanisole could theoretically be reacted with an allyl halide (e.g., allyl chloride) and a Lewis acid. However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org

A more controlled and widely used method for this specific transformation is the aromatic Claisen rearrangement , a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org This intramolecular process involves heating an aryl allyl ether. libretexts.orglibretexts.org For the synthesis of the target compound, the precursor would be 4-methoxy-2,5-dimethylphenyl allyl ether. Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring. organic-chemistry.orglibretexts.org If both ortho positions are blocked, the reaction can proceed to the para position through a subsequent Cope rearrangement. organic-chemistry.org The reaction is highly efficient and proceeds through a concerted, cyclic transition state, which largely prevents the formation of rearranged byproducts. wikipedia.orglibretexts.org The use of solid acid catalysts can also facilitate this rearrangement under heterogeneous conditions. begellhouse.com

Table 2: Comparison of Allylation Methodologies

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using an allyl halide and a Lewis acid catalyst. wikipedia.org | Direct C-C bond formation. | Prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.comlibretexts.org |

| Claisen Rearrangement | Intramolecular thermal rearrangement of an aryl allyl ether. wikipedia.org | High regioselectivity, intramolecular, avoids rearranged byproducts. organic-chemistry.orglibretexts.org | Requires synthesis of the ether precursor; high temperatures may be needed. organic-chemistry.org |

Regioselective Functionalization of Dimethylbenzene Scaffolds

Controlling the position of substitution (regioselectivity) on the dimethylbenzene ring is crucial for the successful synthesis of the specific isomer this compound. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic attacks.

In the precursor 2,5-dimethylanisole, both the methyl (-CH3) and methoxy (-OCH3) groups are ortho-, para-directing and activating substituents. The methoxy group is a stronger activating group than the methyl groups. The positions ortho to the strongly activating methoxy group (C3 and C5) and the position para to it (C6, which is already substituted by a methyl group) are electronically favored for electrophilic substitution. The steric hindrance from the adjacent methyl groups also plays a significant role in directing the incoming electrophile.

In the context of a Claisen rearrangement of 4-methoxy-2,5-dimethylphenyl allyl ether, the rearrangement will preferentially occur at the ortho position relative to the ether linkage. This would place the allyl group at the C1 position, yielding the desired product. The regioselectivity of such reactions is a key area of research, with various catalytic systems being developed to achieve high control over the substitution pattern on functionalized aromatic rings. researchgate.netrsc.orgchemrxiv.org

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound is heavily reliant on the availability of appropriately substituted starting materials and the strategic introduction of functional groups through stable intermediates.

Preparation of Substituted Dimethylbenzene Starting Materials

The primary starting material for many synthetic routes is 2,5-dimethylphenol (also known as p-xylenol). merckmillipore.comsigmaaldrich.comnist.govnih.govsigmaaldrich.com This compound can be sourced commercially or synthesized through various industrial processes. chemicalbook.com One patented method involves the sulfonation of p-xylene, followed by alkali fusion. google.com Another approach involves the reaction of 2,5-dimethylfuran (B142691) with acetylene (B1199291) catalyzed by gold(I) complexes. google.com

Once 2,5-dimethylphenol is obtained, it can be converted into key intermediates. As previously discussed in section 2.1.1, etherification yields 2,5-dimethylanisole, a direct precursor for Friedel-Crafts allylation. sigmaaldrich.comcymitquimica.comnist.govchemspider.com

Table 3: Key Precursors and Starting Materials

| Compound Name | Structure | Role in Synthesis |

| p-Xylene (1,4-Dimethylbenzene) | C8H10 | Ultimate starting material for synthesizing the dimethylbenzene core. cymitquimica.com |

| 2,5-Dimethylphenol | C8H10O | Key intermediate; precursor for etherification to introduce the methoxy group. merckmillipore.comnih.gov |

| 2,5-Dimethylanisole | C9H12O | Intermediate for Friedel-Crafts allylation or further functionalization. sigmaaldrich.comnist.gov |

Synthetic Pathways to Introduce Allyl Moieties

The introduction of the allyl group is most reliably achieved via the synthesis and subsequent rearrangement of an allyl ether intermediate. This two-step pathway provides greater control over the final product structure compared to direct allylation.

The synthesis begins with the O-allylation of a phenol. For example, 2,5-dimethylphenol can be reacted with an allyl halide, such as allyl bromide, in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to form 2,5-dimethylphenyl allyl ether.

This ether is then subjected to a thermal Claisen rearrangement. Heating this intermediate, often without a catalyst, causes the allyl group to migrate to the ortho position of the phenolic hydroxyl group, yielding 6-allyl-2,5-dimethylphenol. wikipedia.orgorganic-chemistry.org If this phenol is then methylated (as described in 2.1.1), the final product, this compound, is obtained. This step-wise approach, involving the formation and derivatization of intermediates, is a robust strategy for constructing complex aromatic molecules with high regiochemical purity.

Development of Green Chemistry Approaches in this compound Synthesis

The pursuit of sustainable chemical manufacturing has led to the exploration of several innovative techniques for the synthesis of this compound. These methods primarily focus on improving the efficiency and environmental profile of two key chemical transformations: the Claisen rearrangement and O-methylation.

A promising green approach for the synthesis of the immediate precursor to this compound involves a microwave-assisted, solvent-free Claisen rearrangement. This reaction transforms an allyl ether intermediate, specifically allyl 2,5-dimethyl-4-methoxyphenyl ether, into 2-allyl-4-methoxy-2,5-dimethylphenol. Microwave irradiation has been shown to significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. wikipedia.orgrsc.orgnih.gov The absence of a solvent further enhances the green credentials of this method by reducing waste and simplifying product purification. rsc.org For analogous compounds, such as the rearrangement of 1-allyloxy-4-methoxybenzene to 2-allyl-4-methoxyphenol, studies have demonstrated the feasibility of this technique. rsc.org

Following the Claisen rearrangement, the subsequent O-methylation of the resulting phenolic intermediate is another critical step where green chemistry principles can be effectively applied. Traditional methylation methods often rely on toxic and hazardous reagents like dimethyl sulfate and methyl iodide. A greener alternative that has gained significant traction is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic, biodegradable reagent that produces benign byproducts. The reaction can be catalyzed by various bases, and research has shown that it can proceed efficiently under different conditions, including in the presence of potassium carbonate or with the use of phase-transfer catalysts. This method has been successfully applied to the O-methylation of a variety of phenols, indicating its potential for the synthesis of this compound.

Another avenue being explored is the use of alternative energy sources to drive these reactions. Ultrasound-assisted synthesis has emerged as a viable green technique. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. This method has been investigated for various organic transformations and presents a potential alternative to microwave heating for the Claisen rearrangement step.

Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions is a key focus. For instance, the use of zinc powder as a recyclable catalyst has been reported for the Claisen rearrangement of allyl aryl ethers at moderate temperatures. benthamopen.com Such catalytic systems offer the dual benefits of reducing waste and lowering the energy input required for the synthesis.

An alternative synthetic strategy commences with 2,5-dimethyl-p-hydroquinone. This route would involve the selective mono-O-methylation of the hydroquinone, followed by allylation of the remaining hydroxyl group, and finally a Claisen rearrangement to yield the target molecule. The selective mono-methylation of hydroquinones can be achieved using green methods, such as employing dimethyl carbonate as the methylating agent.

The table below summarizes some of the green chemistry approaches being investigated for the synthesis of this compound and its analogues.

| Reaction Step | Green Approach | Reagents/Conditions | Advantages |

| Claisen Rearrangement | Microwave-Assisted, Solvent-Free | Allyl 2,5-dimethyl-4-methoxyphenyl ether, Microwave irradiation | Reduced reaction time, higher yields, no solvent waste. wikipedia.orgrsc.orgnih.gov |

| Catalytic Rearrangement | Allyl aryl ethers, Zinc powder (recyclable catalyst), THF, 55 °C | Mild reaction conditions, recyclable catalyst. benthamopen.com | |

| O-Methylation | Green Methylating Agent | 2-allyl-4-methoxy-2,5-dimethylphenol, Dimethyl Carbonate (DMC), Base catalyst | Use of a non-toxic, biodegradable reagent, reduced waste. |

These ongoing research efforts underscore a significant shift towards more sustainable practices in chemical synthesis. The development of these green methodologies for producing this compound not only provides a cleaner route to this specific compound but also contributes to the broader goal of a more environmentally responsible chemical industry.

Chemical Reactivity and Transformation Studies of 1 Allyl 4 Methoxy 2,5 Dimethylbenzene

Sigmatropic Rearrangements: Focus on the Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-driven, researchgate.netresearchgate.net-sigmatropic rearrangement that transforms allyl aryl ethers into o-allylphenols. wikipedia.org This intramolecular process is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org For 1-allyl-4-methoxy-2,5-dimethylbenzene, which is technically an allyl-substituted benzene (B151609) and not an ether, the principles of the Claisen rearrangement are most relevant to its precursor, 4-allyloxy-1,4-dimethyl-2-methoxybenzene, which would rearrange to form an isomer of the title compound. The study of related allyl aryl ethers provides a direct mechanistic and predictive framework.

The thermal Claisen rearrangement of allyl aryl ethers is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.org This intramolecular mechanism was confirmed by crossover experiments, which showed no mixing of products when two different ethers were rearranged simultaneously. wikipedia.org The reaction is understood to proceed preferentially via a chair-like transition state, which generally leads to high stereospecificity. organic-chemistry.org

Key mechanistic features include:

Concerted Nature: Bond breaking and bond formation occur simultaneously in a single step.

First-Order Kinetics: The reaction rate is dependent on the concentration of the allyl aryl ether. wikipedia.org

Solvent Effects: Polar solvents tend to accelerate the reaction, indicating a transition state with some degree of charge separation. wikipedia.org

Regioselectivity in the aromatic Claisen rearrangement is heavily influenced by the substituents on the aromatic ring. chemrxiv.org In the case of a hypothetical precursor to this compound, such as an allyl ether of 2,5-dimethyl-4-methoxyphenol, the rearrangement would be directed by the existing methoxy (B1213986) and methyl groups.

Electron-donating groups, like the methoxy group, tend to direct the incoming allyl group. wikipedia.orgchemrxiv.org Specifically, for meta-substituted allyl phenyl ethers, electron-donating groups often favor migration to the position further from the substituent. chemrxiv.org The two methyl groups and the methoxy group in the 2,5- and 4-positions, respectively, create a specific electronic and steric environment. The only available ortho position for the rearrangement is C6. If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Studies on various substituted allyl aryl ethers have demonstrated that the electronic nature of substituents is a key determinant of the product distribution. chemrxiv.org

Table 1: Influence of Substituents on Regioselectivity of Claisen Rearrangement

| Substituent Type at meta-position | Preferred Position of Allyl Group Migration | Reference |

|---|---|---|

| Electron-donating (e.g., Methoxy, Methyl) | Generally directs away from the substituent | chemrxiv.org |

This table presents generalized findings from studies on substituted allyl aryl ethers, which provide a predictive basis for substrates like the precursors to this compound.

While the Claisen rearrangement can be induced thermally, uncatalyzed reactions often require high temperatures. organic-chemistry.org Consequently, various catalytic methods have been developed to accelerate the reaction under milder conditions. researchgate.netacs.orggoogle.combenthamopen.com

Lewis Acid Catalysis: Lewis acids such as boron trichloride (B1173362) (BCl₃) and bismuth triflate can significantly enhance the rate of the rearrangement. acs.orgrsc.org An electrogenerated Lewis acid has been shown to catalyze the reaction effectively at 30 °C. acs.org

Iodine Catalysis: Molecular iodine has been demonstrated as an effective catalyst for the Claisen rearrangement of allyl aryl ethers, competing with traditional Lewis acids. researchgate.net Computational studies suggest that iodine activates the ether through non-covalent interactions. researchgate.net

Metal Salt Catalysis: Alkaline-earth-metal triflates and triflimides, particularly those of magnesium (Mg) and calcium (Ca), serve as effective catalysts. google.com Zinc powder has also been used to promote the reaction at a mild temperature of 55 °C. benthamopen.com

The development of asymmetric Claisen rearrangements often involves the use of chiral auxiliaries or chiral Lewis acid catalysts to control the stereochemical outcome, although specific applications to this compound precursors are not widely documented.

Table 2: Comparison of Catalytic Systems for Claisen Rearrangement of Allyl Aryl Ethers

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Electrogenerated Lewis Acid | From Bu₄NB(C₆F₅)₄ | 30 °C, 1.5 min | Very fast, mild temperature | acs.org |

| Alkaline-Earth Metal Salt | Mg(OTf)₂, Ca(OTf)₂ | 100 °C to 250 °C | Effective catalysis | google.com |

| Halogen Catalyst | Iodine (I₂) | Varies | Competes with traditional Lewis acids | researchgate.net |

| Metal Powder | Zinc (Zn) | 55 °C, 40 min | Mild conditions, recyclable catalyst | benthamopen.com |

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are strong and moderate activating groups, respectively. masterorganicchemistry.com They are also ortho-, para-directors. masterorganicchemistry.com Given the substitution pattern (methoxy at C4, methyls at C2 and C5, allyl at C1), the available positions for substitution are C3 and C6. The directing effects of the existing substituents will determine the regiochemical outcome of EAS reactions.

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. In highly activated rings like this compound, these reactions can often proceed without a Lewis acid catalyst. The directing effects of the substituents are paramount.

The -OCH₃ group at C4 strongly directs ortho to itself, to positions C3 and C5.

The -CH₃ group at C2 directs ortho (to C3) and para (to C5).

The -CH₃ group at C5 directs ortho (to C6 and C4) and para (to C2).

The allyl group at C1 is a weak activating group and is also an ortho-, para-director.

Considering these influences, position C3 is strongly activated by the C4-methoxy and C2-methyl groups. Position C6 is activated by the C5-methyl group and is ortho to the C1-allyl group. Therefore, a mixture of products is possible, with the precise ratio depending on the specific reaction conditions and the steric hindrance around each position.

Nitration and sulfonation are classic EAS reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. masterorganicchemistry.com

Nitration: This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For a highly activated substrate like this compound, nitration is expected to be rapid. The regiochemical outcome will be governed by the same directing effects discussed under halogenation, favoring substitution at the most nucleophilic sites (likely C3 and/or C6).

Sulfonation: This reaction is commonly carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The electrophile is typically SO₃ or protonated SO₃. masterorganicchemistry.com Like nitration, sulfonation is subject to the directing effects of the activating groups on the ring. A notable feature of sulfonation is its reversibility, which can sometimes be exploited to control product distributions.

For both nitration and sulfonation of this compound, the powerful activating and directing influence of the methoxy and methyl groups would lead to facile substitution at the electronically enriched and sterically accessible positions on the aromatic ring.

Friedel-Crafts Alkylation and Acylation on the Aromatic Ring

The directing effects of the substituents determine the position of electrophilic attack. The methoxy group is a powerful ortho, para-director. The methyl groups are also ortho, para-directors. In this specific substitution pattern, the positions ortho and para to the strongly activating methoxy group are key. The position ortho to the methoxy group (and meta to the allyl group) is the most likely site for substitution due to the powerful directing effect of the methoxy group. libretexts.orgstudymind.co.ukyoutube.comyoutube.com

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com However, for highly activated systems like this compound, strong Lewis acids can lead to side reactions, including demethylation of the methoxy group and potential polymerization or rearrangement of the allyl group. stackexchange.com Milder catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be more suitable. stackexchange.com Given the steric hindrance from the existing substituents, the incoming alkyl group would preferentially add to the less hindered available position on the ring.

Friedel-Crafts Acylation:

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.com This reaction is generally less prone to poly-substitution compared to alkylation because the resulting acyl group is deactivating. As with alkylation, the choice of catalyst is crucial to avoid demethylation. stackexchange.com Milder catalysts such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Y(OTf)₃) have been shown to be effective for the acylation of activated aromatic compounds without causing demethylation. stackexchange.com The acylation is expected to occur at the most nucleophilic and sterically accessible position on the aromatic ring.

Table 1: Predicted Friedel-Crafts Reactions on this compound

| Reaction Type | Reagents | Catalyst | Predicted Product(s) |

| Alkylation | R-X (Alkyl Halide) | ZnCl₂ or FeCl₃ | 1-Allyl-3-alkyl-4-methoxy-2,5-dimethylbenzene |

| Acylation | RCOCl (Acyl Chloride) | Sc(OTf)₃ or Y(OTf)₃ | 1-(1-Allyl-4-methoxy-2,5-dimethylphenyl)alkan-1-one |

Oxidation and Reduction Chemistry of the Allyl and Methoxy Moieties

The allyl and methoxy groups of this compound offer distinct sites for oxidation and reduction reactions.

Oxidation of the Allyl Group:

The double bond of the allyl group is susceptible to various oxidation reactions. Laccase-catalyzed oxidation, a green chemistry approach, has been shown to be effective for the oxidation of allylbenzene (B44316) derivatives. mdpi.com This enzymatic oxidation can lead to hydroxylation of the propenyl side chain, potentially followed by further oxidation to an α,β-unsaturated carbonyl compound or oxidative cleavage to a benzaldehyde (B42025) derivative. mdpi.com

Traditional chemical oxidants can also be employed. For instance, ozonolysis would cleave the double bond to yield an aldehyde. Epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would form an epoxide ring. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a diol.

Reduction of the Allyl Group:

The allyl group can be readily reduced to a propyl group via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation selectively saturates the double bond without affecting the aromatic ring or the methoxy group under standard conditions.

Reactivity of the Methoxy Group:

The methoxy group is generally stable to many oxidizing and reducing conditions. However, it can be cleaved under harsh conditions, a process known as demethylation. wikipedia.org This typically requires strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃) at elevated temperatures. stackexchange.comwikipedia.org

Table 2: Predicted Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Moiety | Predicted Product |

| Laccase-catalyzed Oxidation | Laccase/Mediator, O₂ | Allyl | 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-en-1-ol and/or 4-Methoxy-2,5-dimethylbenzaldehyde |

| Ozonolysis | 1. O₃, 2. DMS or Zn/H₂O | Allyl | (4-Methoxy-2,5-dimethylphenyl)acetaldehyde |

| Epoxidation | m-CPBA | Allyl | 2-((4-Methoxy-2,5-dimethylphenyl)methyl)oxirane |

| Dihydroxylation | OsO₄, NMO | Allyl | 3-(4-Methoxy-2,5-dimethylphenyl)propane-1,2-diol |

| Catalytic Hydrogenation | H₂, Pd/C | Allyl | 1-Propyl-4-methoxy-2,5-dimethylbenzene |

| Demethylation | HBr, heat | Methoxy | 4-Allyl-2,5-dimethylphenol |

Functional Group Interconversions on this compound

The functional groups of this compound can be interconverted to synthesize a variety of derivatives. fiveable.mesolubilityofthings.comimperial.ac.ukyoutube.comub.edu

Transformations of the Allyl Group:

Beyond oxidation and reduction, the allyl group can undergo other transformations. For example, isomerization of the double bond from the terminal position to an internal position can be achieved using a strong base, such as potassium tert-butoxide, to form the more thermodynamically stable 1-(prop-1-en-1-yl)-4-methoxy-2,5-dimethylbenzene. The double bond can also participate in addition reactions, such as hydrohalogenation with HBr, which, in the presence of peroxides, would lead to the anti-Markovnikov addition of bromine to the terminal carbon.

Modifications Involving the Methoxy Group:

Following demethylation to the corresponding phenol (B47542), the resulting hydroxyl group can be further functionalized. For instance, it can be converted to an ester through reaction with an acyl chloride or to an ether via Williamson ether synthesis.

Table 3: Predicted Functional Group Interconversions for this compound

| Starting Moiety | Reagent(s) | Resulting Moiety | Predicted Product |

| Allyl | Potassium tert-butoxide | Propenyl | 1-(Prop-1-en-1-yl)-4-methoxy-2,5-dimethylbenzene |

| Allyl | HBr, Peroxides | 3-Bromopropyl | 1-(3-Bromopropyl)-4-methoxy-2,5-dimethylbenzene |

| Methoxy (after demethylation) | Acyl Chloride, Pyridine | Ester | 4-Allyl-2,5-dimethylphenyl acetate (B1210297) (example) |

| Methoxy (after demethylation) | Alkyl Halide, Base | Ether | 1-Allyl-4-alkoxy-2,5-dimethylbenzene |

Spectroscopic and Analytical Data for this compound Not Found in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental spectroscopic and analytical data for the specific compound this compound could not be located. Therefore, the requested article on its advanced characterization cannot be generated at this time.

Searches were conducted to find primary sources containing the synthesis and characterization of this compound. This included looking for its ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), two-dimensional NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and mass spectrometry fragmentation pathway data.

The investigation extended to potential synthetic routes that would produce this compound, such as the Claisen rearrangement of a corresponding allyl ether or the direct allylation of a substituted benzene ring. While information on related isomers, precursors like 2,5-dimethylanisole (B158103), and derivatives of similar scaffolds such as thymol (B1683141) is available mdpi.comfrontiersin.orgsigmaaldrich.comchemicalbook.com, no publications were identified that specifically report the synthesis and provide the detailed spectroscopic and mass spectrometric analysis for this compound.

Without access to peer-reviewed scientific literature containing this specific experimental data, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline, including data tables and in-depth research findings. Generating such an article would require speculation or fabrication of data, which falls outside the scope of a factual and authoritative response.

Advanced Spectroscopic and Analytical Characterization of 1 Allyl 4 Methoxy 2,5 Dimethylbenzene

Mass Spectrometry (MS) Methodologies

Hyphenated Techniques (GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation and identification of individual components within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of organic molecules like 1-Allyl-4-methoxy-2,5-dimethylbenzene.

Gas Chromatography-Mass Spectrometry (GC-MS):

In the analysis of essential oils or synthetic reaction mixtures where this compound might be present, GC-MS would be the preferred method. The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and fragments the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of methyl, allyl, or methoxy (B1213986) groups. The fragmentation pattern of related compounds, such as N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines, shows significant ions consisting of the iminium cation and other fragments from the non-brominated benzylamine (B48309) portion of the molecules. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile compounds. While this compound is likely amenable to GC-MS, LC-MS could be employed for its analysis in complex matrices that are not suitable for direct GC injection. The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

The IR spectrum of this compound would be expected to exhibit several key absorption bands. Based on the analysis of structurally similar molecules like 1,4-dimethylbenzene and 1,2-dimethylbenzene, the following peaks can be anticipated docbrown.infodocbrown.info:

Aromatic C-H stretching: Strong absorptions in the range of 3080-3030 cm⁻¹. docbrown.infodocbrown.infodocbrown.info

Aliphatic C-H stretching: Strong absorptions from the methyl and allyl groups in the range of 2975-2845 cm⁻¹. docbrown.infodocbrown.infodocbrown.info

C=C stretching (aromatic): Peaks near 1600 and 1500 cm⁻¹ corresponding to the benzene (B151609) ring vibrations. docbrown.infodocbrown.infodocbrown.info

C=C stretching (allyl): A peak around 1640 cm⁻¹.

C-O stretching (ether): A strong absorption in the region of 1250-1000 cm⁻¹.

Out-of-plane C-H bending: The pattern of substitution on the benzene ring would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Source Reference for Similar Structures |

| Aromatic C-H Stretch | 3080-3030 | docbrown.infodocbrown.infodocbrown.info |

| Aliphatic C-H Stretch | 2975-2845 | docbrown.infodocbrown.infodocbrown.info |

| Alkene C=C Stretch | ~1640 | General IR correlation charts |

| Aromatic C=C Stretch | 1600 and 1500 | docbrown.infodocbrown.infodocbrown.info |

| C-O Ether Stretch | 1250-1000 | General IR correlation charts |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a substance and for its separation from mixtures.

Gas Chromatography (GC):

GC is a primary method for assessing the purity of volatile compounds like this compound. A pure sample should ideally show a single peak in the chromatogram. The retention time of the compound is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). The NIST Chemistry WebBook provides extensive GC data for a vast number of compounds, which can be used for identification purposes when analyzing unknown samples. nist.govnist.gov For instance, Kovats retention indices are available for related compounds like allyltetramethoxybenzene, which are standardized retention values. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

GCxGC is an advanced technique that provides significantly higher resolution than conventional GC. It is particularly useful for separating co-eluting compounds in highly complex mixtures, such as essential oils. In a GCxGC system, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. This results in a two-dimensional chromatogram with enhanced peak capacity and separation power.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound would be influenced by its hydrophobicity. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the retention time can be controlled to achieve separation from impurities. A UV detector would be suitable for detecting the analyte as it elutes from the column, owing to the presence of the aromatic ring.

Theoretical and Computational Chemistry Investigations of 1 Allyl 4 Methoxy 2,5 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Allyl-4-methoxy-2,5-dimethylbenzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are instrumental in determining its ground state properties. youtube.com These calculations can predict the most stable conformation by optimizing the geometry of the molecule, considering the spatial arrangement of the allyl, methoxy (B1213986), and dimethyl substituents on the benzene (B151609) ring.

A key aspect of the ground state geometry is the orientation of the methoxy and allyl groups relative to the benzene ring. Theoretical studies on similar molecules, such as methoxybenzenes, have shown that the preferred conformation is often planar due to mesomeric effects. youtube.com For this compound, DFT would be used to calculate the rotational barriers of the methoxy and allyl groups to identify the global minimum on the potential energy surface. The electronic properties, such as dipole moment and molecular electrostatic potential (MEP), are also readily calculated. The MEP map provides a visual representation of the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the oxygen atom of the methoxy group and the π-system of the allyl group and benzene ring are expected to be electron-rich sites.

Recent studies on dimethoxybenzene derivatives have demonstrated that hybrid functionals like B3LYP can provide very accurate total energy values, which are crucial for determining thermodynamic stability. nih.govresearchgate.net Such calculations would be directly applicable to understanding the stability of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The energies and spatial distributions of the HOMO and LUMO of this compound, calculated using DFT, are critical for predicting its reactivity.

The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the allyl group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as the Claisen rearrangement of the allyl group, and cycloaddition reactions. youtube.com The symmetry and orbital coefficients of the frontier orbitals would determine the feasibility and stereoselectivity of such reactions.

Below is a table illustrating typical global reactivity descriptors that can be calculated from HOMO and LUMO energies for a molecule like this compound.

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the allyl and methoxy side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved through systematic scans of the torsional angles of the side chains using quantum mechanical methods. Studies on related methoxybenzenes have shown that multiple stable conformations can exist, each with a unique spectroscopic signature. colostate.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. koreascience.kryoutube.com By simulating the motion of atoms, MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature. rsc.org This is particularly important for understanding how the molecule behaves in a realistic environment, such as in solution. For this compound, MD simulations could reveal the preferred orientations of the substituents and the flexibility of the allyl chain, which can influence its reactivity and interactions with other molecules.

Reaction Mechanism Modeling and Transition State Theory for Rearrangements and Substitutions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, two important classes of reactions are rearrangements and electrophilic substitutions.

A likely rearrangement is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift of the allyl group from the oxygen atom to an ortho position on the benzene ring. rsc.orgpku.edu.cn Computational modeling of this reaction involves locating the transition state structure and calculating the activation energy using methods like DFT. nsf.govresearchgate.net The calculations can provide detailed information about the geometry of the transition state and the electronic changes that occur during the reaction. acs.org The presence of methyl groups at the 2- and 5-positions would influence the regioselectivity of this rearrangement.

Aromatic ethers are activated towards electrophilic substitution reactions. numberanalytics.comnumberanalytics.com The methoxy group is a strong activating group and, along with the allyl and methyl groups, directs incoming electrophiles to specific positions on the ring. Computational modeling can predict the most likely sites of substitution by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. The relative stability of these intermediates determines the regioselectivity of the reaction. Transition state theory can then be used to calculate the reaction rates.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. liverpool.ac.ukcomporgchem.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the 1H and 13C NMR chemical shifts with good accuracy. researchgate.netacs.org This is particularly useful for assigning the signals in the experimental spectrum to specific atoms in the molecule, especially for complex structures. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The following table shows a hypothetical comparison of experimental versus calculated 1H NMR chemical shifts for this compound, based on typical accuracies of DFT calculations.

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | |δexp - δcalc| | | :--- | :--- | :--- | :--- | | H (aromatic) | 6.70 | 6.75 | 0.05 | | H (aromatic) | 6.85 | 6.82 | 0.03 | | OCH3 | 3.80 | 3.85 | 0.05 | | CH3 (ring) | 2.25 | 2.28 | 0.03 | | CH3 (ring) | 2.30 | 2.33 | 0.03 | | Allyl-CH2 | 3.35 | 3.39 | 0.04 | | Allyl-CH | 5.95 | 5.90 | 0.05 | | Allyl=CH2 (cis) | 5.25 | 5.28 | 0.03 | | Allyl=CH2 (trans) | 5.40 | 5.44 | 0.04 |

Similarly, the vibrational frequencies corresponding to the peaks in an Infrared (IR) spectrum can be calculated. These calculations help in assigning the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For a class of compounds including derivatives of this compound, QSAR studies can be developed to predict their reactivity in certain reactions or their potential biological activities. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that correlates these descriptors with the observed activity.

For this compound and its derivatives, a QSAR model could be developed to predict, for example, their efficacy as inhibitors of a particular enzyme or their reactivity in a specific chemical transformation. This approach allows for the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

Applications of 1 Allyl 4 Methoxy 2,5 Dimethylbenzene As a Synthetic Building Block and Precursor

Utilization in Heterocycle Synthesis

The presence of an allyl group in 1-Allyl-4-methoxy-2,5-dimethylbenzene opens up pathways for its use in the synthesis of heterocyclic compounds. The double bond of the allyl group can participate in various cycloaddition reactions. For instance, in a reaction analogous to that of structurally similar compounds like 4-allyl-2-methoxyphenol (eugenol), the allyl moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction, when carried out with a suitable dipole such as a nitrilimine, can lead to the formation of five-membered heterocyclic rings like pyrazolines. researchgate.net

The general scheme for such a reaction would involve the [3+2] cycloaddition of the allyl group with a 1,3-dipole, leading to a substituted heterocyclic system. The specific reaction conditions, such as the choice of solvent and temperature, would influence the reaction's efficiency and regioselectivity. researchgate.net

| Reactant | Reagent | Heterocyclic Product (Example) | Reaction Type |

| Allyl-substituted benzene (B151609) | 1,3-Dipole (e.g., Nitrilimine) | Substituted Pyrazoline | 1,3-Dipolar Cycloaddition |

Precursor for Advanced Organic Materials and Functional Molecules

While specific research on the use of this compound as a monomer for polymer synthesis is not extensively documented, its allyl functionality suggests potential for polymerization. Allyl compounds can undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization, to yield polymers with tailored properties. The methoxy (B1213986) and dimethyl substituents on the benzene ring would influence the polymer's characteristics, such as its thermal stability, solubility, and refractive index.

Furthermore, the molecule can serve as a foundational block for creating functional molecules. The reactivity of the allyl group allows for modifications like epoxidation, dihydroxylation, or ozonolysis, which can introduce new functional groups. These new functionalities can then be used for further synthetic elaborations, leading to molecules with specific electronic, optical, or biological properties.

Role in the Synthesis of Complex Molecules and Natural Product Analogues

The structural motif of an allylated and methoxylated benzene ring is present in various natural products. Although the direct use of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a key intermediate is significant. The synthesis of related compounds, such as 2,5-dimethoxyallylbenzene, involves multi-step sequences starting from simpler phenols, highlighting the synthetic utility of such building blocks.

The general strategy would involve the strategic modification of the allyl group and potential functionalization of the aromatic ring to construct the carbon skeleton of a target natural product or its analogue. For example, the allyl group can be isomerized to a propenyl group, which can then undergo further reactions like oxidation or metathesis.

Derivatization for Ligand Design in Organometallic Chemistry and Catalysis

The derivatization of this compound can lead to the formation of novel ligands for organometallic chemistry and catalysis. The allyl group can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For instance, hydroformylation of the allyl group could introduce an aldehyde functionality, which can then be converted into a phosphine (B1218219) or amine ligand through reductive amination or other standard transformations.

These tailored ligands can then be complexed with various transition metals, such as palladium, rhodium, or ruthenium, to create catalysts for a wide range of organic reactions. durham.ac.ukresearchgate.net The electronic and steric properties of the ligand, influenced by the methoxy and dimethyl substituents on the benzene ring, would play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. The electron-donating nature of the methoxy and methyl groups can enhance the electron density on the metal center, which can be beneficial for certain catalytic cycles.

| Functional Group on Benzene Ring | Potential Ligand Type | Coordinating Atom(s) | Potential Metal for Complexation |

| Modified Allyl Group | Phosphine | P | Palladium, Rhodium |

| Modified Allyl Group | Amine | N | Ruthenium, Iridium |

| Modified Allyl Group | Thioether | S | Platinum, Gold |

Natural Occurrence and Chemoecological Relevance of 1 Allyl 4 Methoxy 2,5 Dimethylbenzene Analogues

Identification in Plant Extracts and Natural Sources using Advanced Analytical Techniques

The identification of volatile organic compounds (VOCs) like 1-Allyl-4-methoxy-2,5-dimethylbenzene and its analogues from complex plant extracts relies on sophisticated analytical techniques. The primary method for the analysis of essential oils and other volatile fractions is Gas Chromatography (GC) coupled with a detector. researchgate.netscitepress.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both qualitative and quantitative analysis of VOCs in plant and microbial samples. researchgate.net The separation of compounds by GC is based on their volatility and polarity, and the subsequent mass spectrometry provides a fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint for identification. nih.gov This is often compared against extensive spectral libraries for compound identification. nih.gov

For enhanced separation of complex mixtures, multidimensional chromatography techniques like comprehensive two-dimensional gas chromatography (GCxGC) are employed. nih.gov GCxGC provides higher resolution by using two different columns, which is particularly useful for separating isomers and compounds that co-elute in a single-column setup. nih.govnih.gov

Other important techniques include:

Gas Chromatography-Flame Ionization Detection (GC-FID): Often used for quantification due to its high sensitivity and linear response for organic compounds. nih.govnih.gov

Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds from a sample matrix before GC analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for initial screening of complex mixtures, NMR is invaluable for the unambiguous structure elucidation of isolated novel compounds.

Table 1: Advanced Analytical Techniques for the Identification of Aromatic Compounds in Plant Extracts

| Technique | Principle | Application in Natural Product Chemistry |

| GC-MS | Separates compounds based on boiling point and polarity, followed by mass-based identification. | Primary tool for identifying volatile compounds in essential oils and plant extracts. researchgate.net |

| GC-FID | Separates compounds similarly to GC-MS, but uses a flame ionization detector for quantification. | Accurate quantification of known components in an essential oil. nih.gov |

| GCxGC-MS | Utilizes two different GC columns for enhanced separation before mass spectrometric detection. | High-resolution analysis of complex mixtures, resolving co-eluting peaks and isomers. nih.gov |

| SPME | Adsorbent-coated fiber extracts and concentrates analytes from a sample. | Solvent-free sample preparation for GC analysis of volatiles from solid, liquid, and gas samples. rsc.org |

| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Definitive structural determination of purified novel compounds. |

Exploration of Potential Biosynthetic Pathways of Related Aromatic Compounds

The biosynthesis of aromatic compounds in plants, particularly phenylpropenes which are structural analogues of this compound, is well-documented. These compounds are derived from the aromatic amino acid L-phenylalanine via the shikimate pathway.

The general biosynthetic route to phenylpropenes involves the following key steps:

Deamination of L-phenylalanine: The pathway begins with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net

Hydroxylation and Methylation: The aromatic ring of cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various substituted cinnamic acid derivatives. For instance, the addition of a hydroxyl group followed by methylation leads to ferulic acid. These reactions are catalyzed by cytochrome P450 hydroxylases and O-methyltransferases, respectively.

Reduction and Formation of the Allyl Group: The carboxylic acid side chain is then activated and reduced to an alcohol, forming monolignols like coniferyl alcohol. Subsequent enzymatic reactions, such as those catalyzed by eugenol (B1671780) synthase, can lead to the formation of the allyl side chain characteristic of compounds like eugenol.

Given this established pathway for related phenylpropenes, a plausible biosynthetic pathway for this compound can be proposed. It would likely start from a dimethylated and methoxylated precursor derived from the shikimate pathway. The introduction of the allyl group would be a key final step. The enzymes responsible for the specific methylation pattern at positions 2 and 5 on the benzene (B151609) ring would be a distinguishing feature of the organisms that produce this specific compound.

Chemoecological Significance: Role in Chemical Communication or Environmental Transformations (from a purely chemical perspective)

Plant-derived volatile organic compounds, including aromatic ethers and phenylpropenes, play crucial roles in mediating interactions between plants and their environment. From a chemical perspective, the structure of these molecules dictates their volatility, solubility, and reactivity, which in turn determines their function in chemical communication and environmental transformations.

These compounds can act as:

Attractants for Pollinators: Many plants release specific blends of VOCs to attract pollinators to their flowers.

Defense Against Herbivores: Certain VOCs can be toxic or deterrent to herbivorous insects, thus protecting the plant from being eaten.

Signals in Tritrophic Interactions: When attacked by herbivores, some plants release specific VOCs that attract natural enemies (predators or parasitoids) of the herbivores.

Allelopathic Agents: Some plants release compounds into the soil that inhibit the growth of nearby competing plants.

The chemoecological role of this compound, while not specifically studied, can be inferred from its structural analogues. The presence of the methoxy (B1213986) and allyl groups suggests it is likely a volatile compound with potential roles in plant-insect or plant-microbe interactions.

Table 2: Chemoecological Roles of Structurally Related Aromatic Compounds

| Compound | Chemical Class | Documented Chemoecological Role(s) |

| Eugenol | Phenylpropene | Attractant for certain bee species; antimicrobial and insecticidal properties. researchgate.netscitepress.org |

| Methyl chavicol (Estragole) | Phenylpropene | Can act as an insect attractant or deterrent depending on the insect species. researchgate.net |

| Anethole | Phenylpropene | Attractant for some insects; exhibits antimicrobial activity. |

| Linalool | Terpenoid | Common floral scent compound that attracts a wide range of pollinators. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-4-methoxy-2,5-dimethylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves allylation of 4-methoxy-2,5-dimethylbenzene derivatives. For example, substituted benzaldehydes can react with allylating agents under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include adjusting reflux duration (e.g., 4–8 hours), solvent polarity, and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or GC-MS is critical to minimize side products like over-alkylation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming allyl group integration (δ ~5–6 ppm for vinyl protons) and methoxy/methyl substituents (δ ~3.8 ppm for OCH) .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns and verify molecular ion peaks (e.g., m/z 190.1356 for CHO).

- X-ray Crystallography : For structural confirmation, single-crystal analysis resolves bond angles and torsional strain in the allyl group .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Light sensitivity is a key concern, as seen in structurally similar dimethylbenzene derivatives. Store in amber vials under inert gas (N/Ar) at –20°C to prevent photodegradation and oxidation . Conduct accelerated stability studies using HPLC to quantify degradation products under UV exposure or elevated temperatures.

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

- Methodological Answer : Deuterated methoxy groups (e.g., CDO–) or allyl-D substituents enable tracking reaction pathways via kinetic isotope effects (KIE). For example, 4-Methoxy-d-benzaldehyde (99 atom% D) can serve as a precursor to study methoxy group retention during synthesis . Use -NMR or MS to monitor isotopic incorporation.

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to model solubility and aggregation behavior.

- Table : Example DFT-derived parameters for reactivity:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Iterative validation is critical. For example, if NMR chemical shifts deviate from DFT-predicted values, re-examine solvent effects or conformational flexibility. Cross-validate using alternative techniques like IR spectroscopy (C=O stretching frequencies) or X-ray crystallography . Document discrepancies in open-access repositories to facilitate peer review .

Q. What strategies are effective for studying hydrogen-bonding interactions involving the methoxy group in this compound?

- Methodological Answer : Co-crystallize this compound with hydrogen-bond acceptors (e.g., oxazolones or hydrazides) and analyze crystal packing via X-ray diffraction. For example, (E)-4-(2,5-Dimethoxybenzylidene) derivatives form intermolecular H-bonds between methoxy oxygen and NH groups, as shown in CCDC 2032776 .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.